N,N,4-Trimethylpiperazin-1-amine
Description
N,N,4-Trimethylpiperazin-1-amine (CAS 104-19-8) is a piperazine derivative with three methyl substituents: two on the terminal nitrogen (N,N-dimethyl) and one on the 4-position of the piperazine ring. Its molecular formula is C₇H₁₇N₃, yielding a molecular weight of 143.23 g/mol. This compound is widely utilized as a catalyst in polyurethane foam production due to its strong basicity and ability to accelerate urethane and urea reactions . Synonyms include Toyocat NP and Kaolizer 8, reflecting its industrial applications. The methyl groups enhance lipophilicity, improving solubility in organic solvents like dichloromethane and toluene, while limiting water solubility .
Properties
CAS No. |
52722-82-4 |
|---|---|
Molecular Formula |
C7H17N3 |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N,N,4-trimethylpiperazin-1-amine |
InChI |
InChI=1S/C7H17N3/c1-8(2)10-6-4-9(3)5-7-10/h4-7H2,1-3H3 |
InChI Key |
DRKVIJXWFGFHDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-Diamine Derivatives with Sulfonium Salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods: The industrial production of piperazine derivatives often involves a two-stage synthesis starting from piperazine, followed by nitrosation and reduction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,4-Trimethylpiperazin-1-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazines and sulfonamides
Scientific Research Applications
Chemistry: N,N,4-Trimethylpiperazin-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives and their interactions with biological targets .
Medicine: Piperazine derivatives, including N,N,4-Trimethylpiperazin-1-amine, are investigated for their potential therapeutic applications, such as antimicrobial and antitumor activities .
Industry: This compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
N,N,4-Trimethylpiperazin-1-amine exerts its effects by interacting with specific molecular targets, such as GABA receptors. It binds to these receptors, causing hyperpolarization of nerve endings and resulting in various physiological effects .
Comparison with Similar Compounds
Alkyl-Substituted Piperazines
- N,N,4-Trimethylpiperazin-1-amine: Substituents: N,N-dimethyl and 4-methyl. Molecular Weight: 143.23 g/mol. Applications: Polyurethane catalyst .
- 4-(Aminomethyl)-N,N,1-trimethylpiperidin-4-amine (CAS 876717-12-3): Substituents: Aminomethyl and N,N,1-trimethyl groups. Molecular Weight: 173.29 g/mol. Solubility: Moderate in polar solvents due to the aminomethyl group.
Aromatic and Heterocyclic-Substituted Piperazines
N-[(E)-(4-Chloro-3-nitrophenyl)methylene]-4-phenylpiperazin-1-amine (CAS 315216-53-6):
N-(1,1-Difluoro-4-methyl-1-(3-(trifluoromethyl)phenyl)pentan-2-yl)piperidin-1-amine (Compound 14):
Fluorinated Piperazines
- N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine: Substituents: Trifluoromethylphenyl and cyclopentyl-tetrahydrofuran groups. Molecular Weight: 468.2 g/mol. Solubility: Moderate in ethanol; low aqueous solubility. Applications: Anticancer agents targeting ATPases .
Comparative Data Table
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications | Solubility Profile |
|---|---|---|---|---|
| N,N,4-Trimethylpiperazin-1-amine | N,N,4-Trimethyl | 143.23 | Polyurethane catalyst | High in organic solvents |
| 4-(Aminomethyl)-N,N,1-trimethylpiperidin-4-amine | Aminomethyl, N,N,1-trimethyl | 173.29 | Chemical intermediate | Polar solvents |
| N-[(E)-(4-Chloro-3-nitrophenyl)methylene]-4-phenylpiperazin-1-amine | Chloro-nitrobenzylidene, phenyl | 368.82 | Pharmaceutical intermediate | DMSO/DMF |
| Trifluoromethylphenyl derivatives (e.g., Example 10) | Trifluoromethyl, cyclopentyl | ~468.2 | Anticancer agents | Ethanol |
Key Research Findings
Catalytic Efficiency: N,N,4-Trimethylpiperazin-1-amine outperforms non-methylated piperazines in polyurethane foam reactions due to its electron-donating methyl groups, which enhance nucleophilicity .
Fluorinated Derivatives : Compounds with trifluoromethyl groups (e.g., ) exhibit improved metabolic stability and binding affinity to hydrophobic enzyme pockets, making them viable for drug development .
Safety Profiles : Alkyl-substituted piperazines like N,N,4-Trimethylpiperazin-1-amine generally have lower toxicity compared to aromatic derivatives (e.g., nitro-containing compounds in ), which may pose mutagenic risks .
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